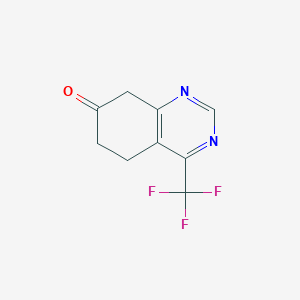
4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one is a compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is widely used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the stability, lipophilicity, and binding selectivity of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, which allows for the efficient and selective introduction of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)quinazolin-2(1H)-one: Another quinazolinone derivative with a trifluoromethyl group.
4-(Trifluoromethyl)quinazolin-6(1H)-one: A similar compound with the trifluoromethyl group in a different position.
Uniqueness
4-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one is unique due to its specific structural arrangement, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
4-(trifluoromethyl)-6,8-dihydro-5H-quinazolin-7-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8-6-2-1-5(15)3-7(6)13-4-14-8/h4H,1-3H2 |
InChI Key |
UFQMSOHLLFVDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)N=CN=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















